

structural analogs of 5-Fluoroquinolin-4-amine

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Compound of Interest

Compound Name: 5-Fluoroquinolin-4-amine

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An In-Depth Technical Guide to the Structural Analogs of **5-Fluoroquinolin-4-amine**

Executive Summary

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundational structure for a multitude of therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1] The strategic introduction of a fluorine atom, particularly at the C-5 position, offers a powerful tool to modulate the physicochemical and pharmacological properties of these molecules, including metabolic stability, pKa, and binding affinity.[2] This guide provides a comprehensive exploration of the structural analogs of **5-fluoroquinolin-4-amine**, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for generating these analogs, dissect their structure-activity relationships (SAR), detail their biological activities, and provide robust experimental protocols for their evaluation. The narrative emphasizes the rationale behind experimental design, grounding all claims in authoritative scientific literature to ensure accuracy and trustworthiness.

The 4-Aminoquinoline Scaffold: A Privileged Structure in Drug Discovery

Pharmacological Significance

The 4-aminoquinoline core is present in numerous marketed drugs, most famously in antimalarials like chloroquine and amodiaquine.[3][4] Its versatility, however, extends far beyond infectious diseases. Derivatives have been developed as anticancer agents (neratinib, bosutinib), anti-inflammatory drugs (glafenine), and even treatments for Alzheimer's disease (tacrine).[1][3] This broad bioactivity stems from the scaffold's ability to interact with various biological targets, often through its capacity for lysosomotropism—the accumulation in acidic cellular compartments like lysosomes.[3][5] This mechanism is central to its antimalarial action and contributes to its efficacy in other areas, including oncology.[5][6]

The Strategic Role of Fluorine in Medicinal Chemistry

The substitution of hydrogen with fluorine is a widely used strategy in drug design to enhance a molecule's therapeutic profile. The carbon-fluorine (C-F) bond is exceptionally strong, rendering it resistant to metabolic cleavage and often blocking sites of oxidative metabolism.

Furthermore, fluorine's high electronegativity can modulate the pKa of nearby basic groups, influencing a compound's ionization state, solubility, and ability to cross biological membranes.[2] While sometimes increasing lipophilicity, the strategic placement of fluorine can lead to improved potency, selectivity, and pharmacokinetic properties.[7]

Synthetic Strategies for 5-Fluoroquinolin-4-amine Analogs

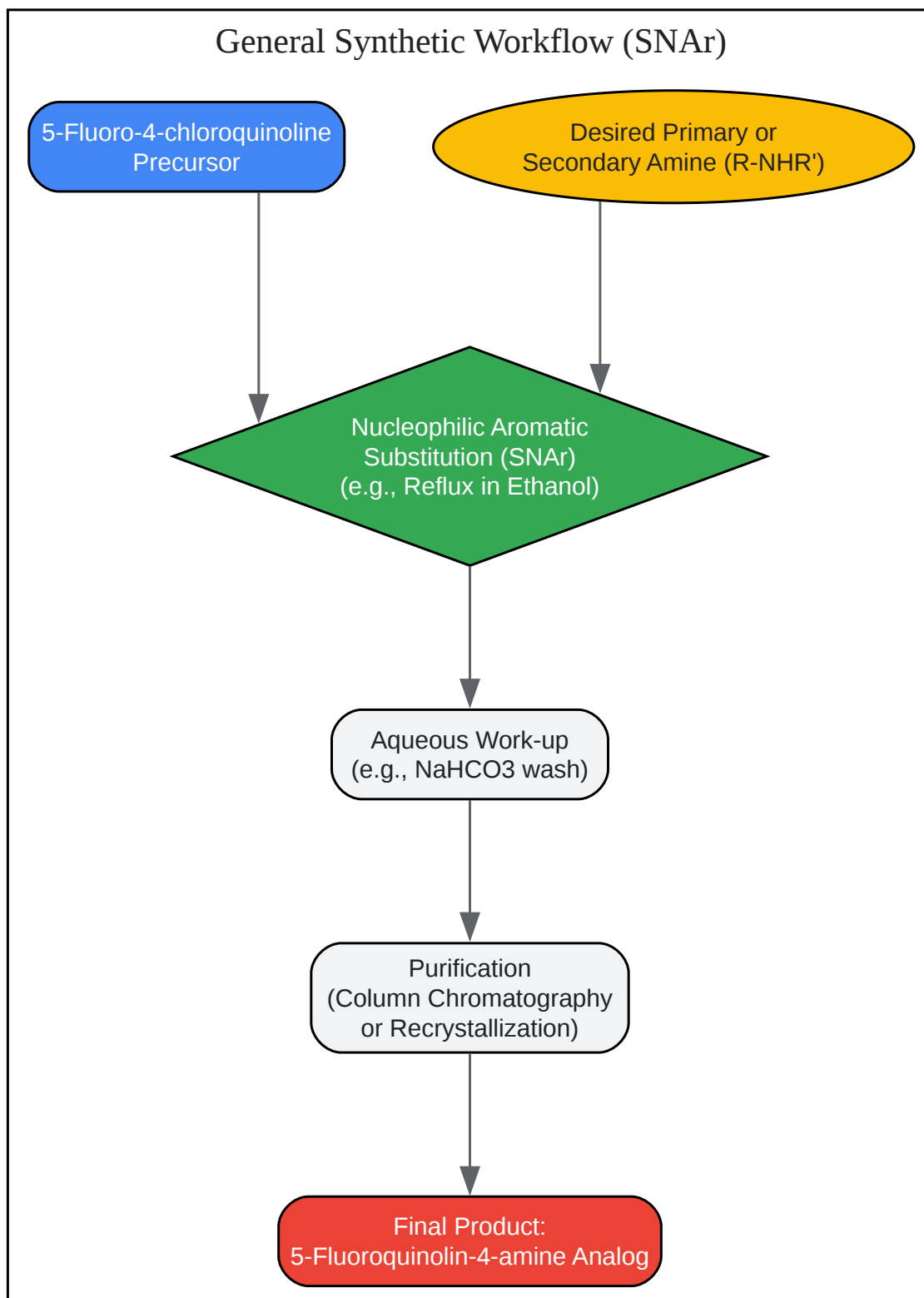
The primary route for synthesizing 4-aminoquinoline derivatives is through nucleophilic aromatic substitution (S_NAr). This method is robust, high-yielding, and tolerant of a wide range of functional groups.

Core Synthesis via Nucleophilic Aromatic Substitution (S_NAr)

The most common pathway involves the reaction of a 4-chloroquinoline precursor with a desired primary or secondary amine.[1] The electron-withdrawing nature of the quinoline nitrogen activates the C-4 position for nucleophilic attack, facilitating the displacement of the chlorine leaving group.

The general workflow is as follows:

- **Precursor Synthesis:** Start with a commercially available or synthesized 5-fluoro-4-chloroquinoline.
- **Nucleophilic Substitution:** React the 5-fluoro-4-chloroquinoline with an excess of the chosen amine. The reaction can be performed neat (without solvent) or in a high-boiling point solvent like ethanol or DMSO, often under reflux conditions.[8]
- **Work-up and Purification:** After the reaction is complete, a standard aqueous work-up is performed to remove excess amine and inorganic salts. The crude product is then purified, typically by column chromatography or recrystallization, to yield the final **5-fluoroquinolin-4-amine** analog.[8]



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Caption: General workflow for the synthesis of **5-fluoroquinolin-4-amine** analogs via S_NAr.

Alternative Synthetic Routes

While SNAr is dominant, other methods exist. Palladium-catalyzed reactions, for example, have been developed for the synthesis of 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones and various amines, offering an alternative approach to the core structure.[1]

Structure-Activity Relationships (SAR)

The biological activity of **5-fluoroquinolin-4-amine** analogs can be finely tuned by modifying different parts of the molecule. Understanding these relationships is critical for rational drug design.

Modifications at the 4-Amino Group

The side chain attached to the 4-amino position is a critical determinant of activity.

- **Alkyl Chains:** The length and branching of alkylamino side chains significantly affect antiproliferative potency. For some anticancer derivatives, a side chain with two methylene units (an ethylamine linker) was found to be the most favorable.[9]
- **Basic Amines:** The presence of a terminal, basic amine (e.g., a diethylamino group) is a classic feature of antimalarial 4-aminoquinolines like chloroquine. This group is crucial for the compound's accumulation in the acidic digestive vacuole of the malaria parasite.[6]
- **Bulky Substituents:** Incorporating bulky or aromatic groups can modulate interactions with specific biological targets, potentially shifting activity from antimalarial to anticancer or kinase inhibition.

Modifications on the Quinoline Ring

Substituents on the benzo portion of the quinoline ring also play a key role.

- **C-7 Position:** This position is frequently modified in 4-aminoquinolines. In antimalarial analogs, 7-chloro, 7-bromo, and 7-iodo substituents often confer potent activity against both chloroquine-susceptible and -resistant strains of *Plasmodium falciparum*. [10] In contrast, 7-fluoro and 7-trifluoromethyl analogs tend to be less active, especially against resistant strains.[10] For certain anticancer quinolines, a large, bulky alkoxy substituent at the C-7 position was found to be beneficial for antiproliferative activity.[9]

The Impact of the 5-Fluoro Substituent

The C-5 fluorine atom itself is a key modulator. Compared to its non-fluorinated parent compound, the 5-fluoro analog is expected to have:

- **Altered Basicity:** The electron-withdrawing nature of fluorine reduces the pKa of the quinoline nitrogen, which can alter the compound's ionization state at physiological pH and affect its ability to accumulate in acidic organelles.
- **Enhanced Metabolic Stability:** The C-5 position can be a site of metabolic oxidation. The strong C-F bond protects this position from metabolic attack, potentially increasing the compound's half-life.[\[11\]](#)
- **Modified Binding Interactions:** Fluorine can participate in unique non-covalent interactions (e.g., orthogonal multipolar C-F...C=O interactions) within a protein binding pocket, potentially enhancing affinity and selectivity for the target.

Caption: Key modification points and their impact on the activity of **5-fluoroquinolin-4-amine** analogs.

SAR Summary Table

Analog / Modification	Target	Activity (IC50)	Key Finding	Reference
Butyl-(7-fluoro-quinolin-4-yl)-amine	MCF-7 Breast Cancer Cells	More potent than chloroquine	Demonstrates anticancer potential of fluorinated 4-aminoquinolines.	[8]
7-Iodo-N'-(diethyl)propane-1,3-diamine Quinoline	P. falciparum (CQ-resistant)	~12 nM	7-Iodo substitution maintains high potency against resistant malaria strains.	[10]
7-Fluoro-N'-(diethyl)propane-1,3-diamine Quinoline	P. falciparum (CQ-resistant)	~500 nM	7-Fluoro substitution leads to a significant loss of activity against resistant malaria.	[10]
7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine	Human Tumor Cell Lines	< 1.0 μM	A bulky, fluorinated C-7 substituent combined with an optimal C-4 side chain yields high anticancer potency.	[9]

Biological Activities and Therapeutic Mechanisms

Anticancer Activity

The 4-aminoquinoline scaffold is a promising platform for the development of novel anticancer agents.[3][8] Analogs have demonstrated potent cytotoxic effects against various human tumor cell lines, including breast and colorectal cancer.[8][9] The mechanism of action can be

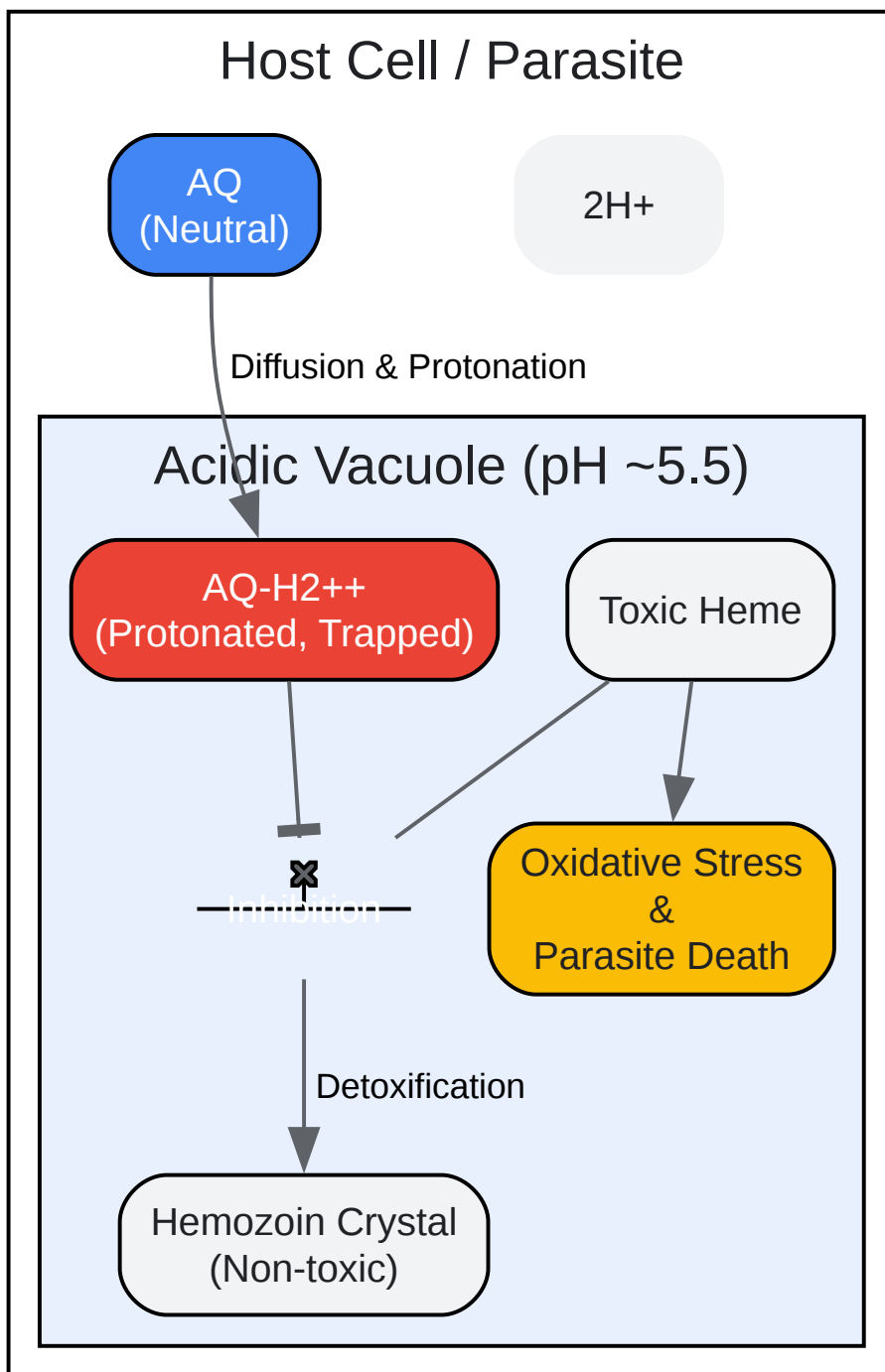
multifaceted, with some compounds triggering p53/Bax-dependent apoptosis by activating p53 transcriptional activity.[9] Their ability to accumulate in lysosomes can also disrupt cellular processes like autophagy, which is a key survival mechanism for many cancer cells.

Antimalarial Activity and Mechanism

The classic mechanism for antimalarial 4-aminoquinolines involves their accumulation in the parasite's acidic digestive vacuole.[6]

- The weakly basic drug crosses several membranes to enter the vacuole.
- Inside the acidic environment (pH ~5.5), the drug becomes diprotonated.
- This charged state traps the drug, leading to high concentrations.[6]
- The accumulated drug then interferes with the detoxification of heme—a toxic byproduct of hemoglobin digestion—by preventing its polymerization into hemozoin crystals. The resulting free heme causes oxidative stress and parasite death.[6]

Proposed Lysosomotropic Mechanism of Action



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Caption: Accumulation and action of 4-aminoquinolines (AQ) in the parasite's acidic vacuole.

Experimental Protocols for Analog Evaluation

To ensure trustworthiness and reproducibility, the following protocols are described as self-validating systems, including necessary controls.

Protocol: General Synthesis of a Novel 5-Fluoro-N-substituted-quinolin-4-amine

- Rationale: This protocol adapts a standard SNAr procedure to synthesize a novel analog for screening. The choice of refluxing in a solvent provides a controlled environment for the reaction to proceed to completion. The purification by column chromatography is essential to ensure the high purity required for biological testing.
- Methodology:
 - To a round-bottom flask, add 5-fluoro-4-chloroquinoline (1.0 eq.).
 - Add the desired amine (e.g., N,N-dimethylethylenediamine) (2.5 eq.).
 - Add anhydrous ethanol as the solvent (approx. 10 mL per mmol of chloroquinoline).
 - Fit the flask with a condenser and reflux the mixture with constant stirring for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
 - Once the starting material is consumed, cool the reaction mixture to room temperature.
 - Remove the solvent under reduced pressure using a rotary evaporator.
 - Take up the residue in dichloromethane (DCM).
 - Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution, water, and finally with brine.
 - Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
 - Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to obtain the pure product.

- Confirm the structure and purity of the final compound using ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

- Rationale: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is a reliable, high-throughput method to determine the cytotoxic potential of new compounds. Including a positive control (e.g., Doxorubicin) and a vehicle control is critical for data validation.
- Methodology:
 - Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO_2 atmosphere.
 - Compound Treatment: Prepare serial dilutions of the synthesized analog in culture medium. Remove the old medium from the wells and add 100 μL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 μM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
 - Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO_2 atmosphere.
 - MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
 - Formazan Solubilization: Carefully remove the medium and add 100 μL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
 - Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
 - Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC_{50} value using non-linear regression analysis.

Conclusion and Future Directions

The **5-fluoroquinolin-4-amine** scaffold represents a highly adaptable and pharmacologically privileged starting point for the development of new therapeutic agents. By leveraging established synthetic routes and a deep understanding of structure-activity relationships, researchers can rationally design analogs with potent and selective activity against a range of diseases. The strategic placement of the C-5 fluorine atom provides a distinct advantage in tuning the molecule's drug-like properties.

Future research should focus on exploring novel bioisosteric replacements for the fluorine atom to further probe the SAR at this position.^[12] Additionally, expanding the investigation of these analogs against a wider array of biological targets, such as specific kinases or viral proteins, could uncover new therapeutic applications. The integration of computational modeling and structure-based design will be invaluable in guiding the synthesis of next-generation 4-aminoquinoline derivatives with enhanced efficacy and safety profiles.

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